3-氯-N-(4-甲基苄基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 3-chloro-N-(4-methylbenzyl)propanamide-like compounds involves multiple steps, including condensation, hydrolysis, decarboxylation, and Aldol condensation processes. These methods utilize raw materials such as 4-methylbenzylamine, leading to novel compounds characterized by spectral analysis, including 1H NMR and IR spectroscopy (Xue Si-jia, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to 3-chloro-N-(4-methylbenzyl)propanamide is determined through techniques like X-ray diffraction. These compounds often crystallize in monoclinic systems, with their molecular geometry and bond lengths providing insights into their structural stability and potential reactivity (Xue Si-jia, 2012).

Chemical Reactions and Properties

Compounds related to 3-chloro-N-(4-methylbenzyl)propanamide participate in various chemical reactions, including nucleophilic substitutions where electrophilic sites such as the benzylic carbon, sulfur, and cyano carbon atoms are attacked by nucleophiles. These reactions are influenced by the electrophilic sites' reactivity and the nucleophiles' energy levels, leading to complex secondary reactions (S. Ōae et al., 1983).

Physical Properties Analysis

The physical properties of these compounds, including their solubility, melting points, and crystal structures, are crucial for understanding their behavior in different environments and applications. Techniques such as single-crystal X-ray diffraction help in elucidating these properties, providing a foundation for further studies and applications (Xue Si-jia, 2012).

科学研究应用

合成和化学性质

研究人员已经开发了多种合成方法来生产卤代和硫氰酸酰胺,包括与 3-氯-N-(4-甲基苄基)丙酰胺在结构上相关的化合物。例如,已经通过铜催化的阴离子化反应实现了含有 4-乙酰苯基片段的芳基取代卤代(硫氰酸)酰胺的合成,从而产生具有潜在抗菌性能的化合物 (Baranovskyi 等人,2018 年)。此外,从手性 aziridines 创造新颖的立体选择性恶唑烷酮证明了卤代丙酰胺在合成用于进一步化学和生物应用的功能化分子的效用 (Park 等人,2003 年)。

抗菌和镇痛活性

已经研究了与 3-氯-N-(4-甲基苄基)丙酰胺在结构上相关的化合物的生物活性。新颖的 4-氯-2-巯基苯磺酰胺衍生物的合成和抗菌活性研究说明了氯代化合物的抗菌潜力 (Sławiński 等人,2013 年)。此外,(5-氯-2(3H)-苯并恶唑隆-3-基)丙酰胺的衍生物显示出显着的镇痛活性,表明在疼痛管理中具有潜在的应用 (Önkol 等人,2004 年)。

除草剂活性

卤代丙酰胺的除草剂特性也已得到探索。例如,已经合成并评估了 N-(7-氯-5-乙氧基-2H-[1,2,4]噻二唑并[2,3-a]嘧啶-2-亚烷基)-2-(2,4-二氯苯氧基)丙酰胺的除草剂活性,展示了此类化合物在农业科学中的作用 (Liu 等人,2007 年)。

安全和危害

属性

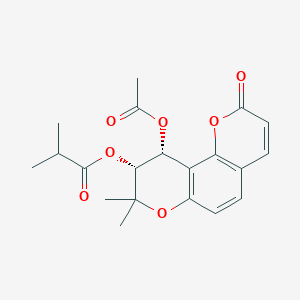

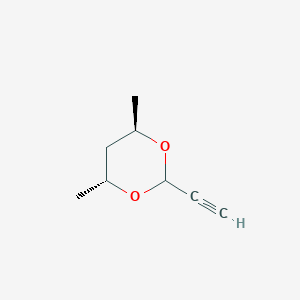

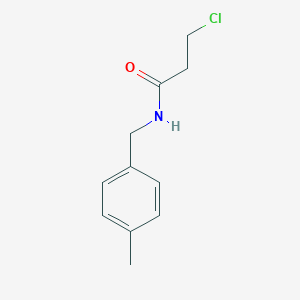

IUPAC Name |

3-chloro-N-[(4-methylphenyl)methyl]propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXPLJUUWBWOAB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400946 |

Source

|

| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-methylbenzyl)propanamide | |

CAS RN |

105907-34-4 |

Source

|

| Record name | 3-chloro-N-(4-methylbenzyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。